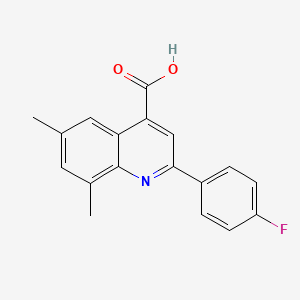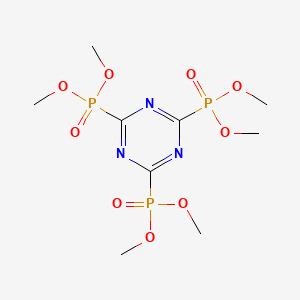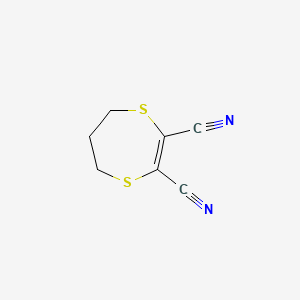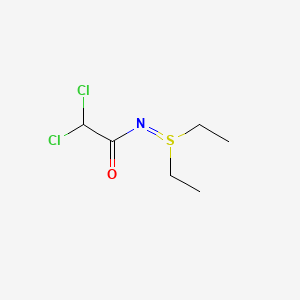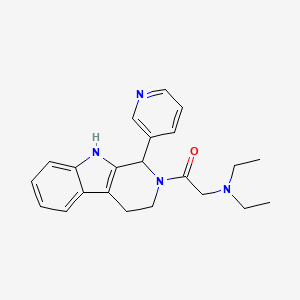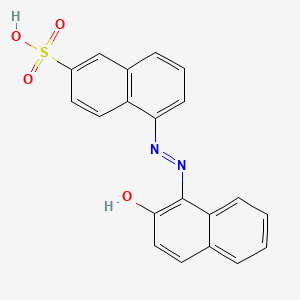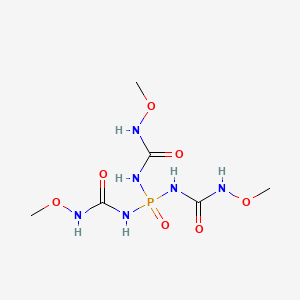
1-Bis(methoxycarbamoylamino)phosphoryl-3-methoxy-urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of NSC 112133 involves the synthesis of a cationic, lipophilic dye that can selectively enter mitochondria. The synthetic route typically includes the reaction of specific precursors under controlled conditions to achieve the desired fluorescent properties. Industrial production methods focus on optimizing yield and purity, often involving large-scale synthesis and purification processes .
Chemical Reactions Analysis
NSC 112133 undergoes various chemical reactions, including:
Oxidation and Reduction: The dye can reversibly change its color from green to orange as membrane potentials increase, indicating its involvement in redox reactions.
Substitution Reactions: The dye can participate in substitution reactions where one atom or group is replaced by another, often facilitated by specific reagents and conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions are typically fluorescent compounds with altered emission properties .
Scientific Research Applications
NSC 112133 has a wide range of scientific research applications:
Chemistry: Used in fluorescence microscopy and flow cytometry to study mitochondrial function and membrane potential changes.
Biology: Helps in understanding cellular processes such as apoptosis and necrosis by monitoring mitochondrial health.
Medicine: Employed in drug screening and toxicity studies to evaluate the effects of various compounds on mitochondrial function.
Industry: Utilized in the development of diagnostic assays and high-throughput screening methods .
Mechanism of Action
NSC 112133 exerts its effects by selectively entering mitochondria and changing its color based on the membrane potential. This property is due to the reversible formation of JC-10 aggregates upon membrane polarization, which causes shifts in emitted light from green to orange. The molecular targets involved include mitochondrial membrane proteins and the pathways related to mitochondrial health and apoptosis .
Comparison with Similar Compounds
NSC 112133 is often compared with JC-1, another mitochondrial membrane potential dye. While both dyes serve similar purposes, NSC 112133 offers better water solubility and higher signal intensity, making it more suitable for certain applications. Other similar compounds include:
JC-1: A widely used dye but with poorer water solubility.
Rhodamine 123: Another mitochondrial dye with different spectral properties.
Tetramethylrhodamine methyl ester (TMRM): Used for similar applications but with different emission characteristics .
NSC 112133 stands out due to its enhanced solubility and signal intensity, making it a preferred choice for many researchers.
Properties
CAS No. |
14795-56-3 |
|---|---|
Molecular Formula |
C6H15N6O7P |
Molecular Weight |
314.19 g/mol |
IUPAC Name |
1-bis(methoxycarbamoylamino)phosphoryl-3-methoxyurea |
InChI |
InChI=1S/C6H15N6O7P/c1-17-7-4(13)10-20(16,11-5(14)8-18-2)12-6(15)9-19-3/h1-3H3,(H6,7,8,9,10,11,12,13,14,15,16) |
InChI Key |
XGOYRZLYOCNTIV-UHFFFAOYSA-N |
Canonical SMILES |
CONC(=O)NP(=O)(NC(=O)NOC)NC(=O)NOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



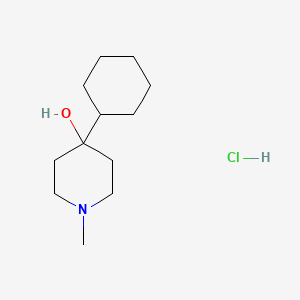
![14-methyl-11-thia-13,17-diazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2,4,6,8,12,14-heptaen-16-one](/img/structure/B12798743.png)


